Ethylpentachlorophenoxyacetate

Description

Ethyl (2,3-dichloro-4-formylphenoxy)acetate (CAS 61720-24-9, C₁₁H₁₀Cl₂O₄) is a chlorinated aromatic ester characterized by two chlorine atoms at the 2- and 3-positions of the phenyl ring, a formyl group at the 4-position, and an ethoxyacetate side chain. This compound is utilized in agrochemical and pharmaceutical research due to its reactive formyl group, which facilitates further derivatization .

Properties

CAS No. |

55773-90-5 |

|---|---|

Molecular Formula |

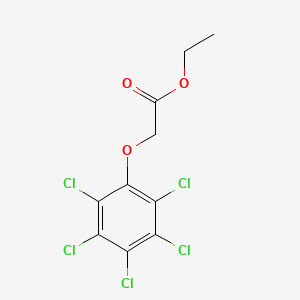

C10H7Cl5O3 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

ethyl 2-(2,3,4,5,6-pentachlorophenoxy)acetate |

InChI |

InChI=1S/C10H7Cl5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 |

InChI Key |

MJRVNDGGAHMLGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylpentachlorophenoxyacetate typically involves the esterification of pentachlorophenoxyacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Pentachlorophenoxyacetic acid+EthanolH2SO4this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethylpentachlorophenoxyacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert the compound into hydroquinones, which have significant biological activities.

Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenoxyacetic acid derivatives

Scientific Research Applications

Ethylpentachlorophenoxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.

Mechanism of Action

The mechanism of action of ethylpentachlorophenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Ethyl 4-Chlorophenylacetate (CAS 14062-24-9)

- Molecular Formula : C₁₀H₁₁ClO₂

- Structure : Features a single chlorine substituent at the 4-position of the phenyl ring and an ethyl acetate group.

- Applications : Primarily used in fragrance synthesis and as an intermediate in organic synthesis. Unlike the formyl-containing compound, it lacks reactive sites for further functionalization, limiting its utility in complex syntheses .

- Safety: No significant handling restrictions reported, though standard ester precautions apply.

Ethyl 2-(4-Chlorophenoxy)Acetoacetate (CAS 10263-19-1)

- Molecular Formula : C₁₂H₁₃ClO₄

- Structure: Contains a 4-chlorophenoxy group linked to an acetoacetate moiety. The ketone group in the acetoacetate enhances its reactivity in condensation reactions.

- Applications: Key precursor in herbicide synthesis (e.g., aryloxyphenoxypropionate derivatives). Its acetoacetate group enables keto-enol tautomerism, critical for forming heterocyclic compounds .

Ethyl Chloroacetate (CAS 105-39-5)

- Molecular Formula : C₄H₇ClO₂

- Applications: Industrial solvent and intermediate in pesticide production. Its lack of aromaticity reduces environmental persistence compared to chlorinated phenoxyacetates .

- Safety : Highly reactive with oxidizers, acids, and bases; requires stringent storage protocols .

Ethyl 2-Phenylacetoacetate (CAS Not Provided)

- Molecular Formula : C₁₂H₁₄O₃

- Structure : Phenyl group attached to an acetoacetate chain.

- Applications: Forensic and research applications as a precursor in amphetamine synthesis. Its non-chlorinated structure reduces toxicity but limits biocidal activity .

Comparative Data Table

Key Research Findings

Reactivity and Functionalization: The formyl group in Ethyl (2,3-dichloro-4-formylphenoxy)acetate allows for Schiff base formation, a feature absent in non-formylated analogs like Ethyl 4-chlorophenylacetate .

Toxicity Profile: Dichloro-substituted compounds show moderate ecotoxicity, while mono-chloro derivatives (e.g., CAS 14062-24-9) are generally safer for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.